1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
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Description
1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by El‐Kazak and Ibrahim (2013) involves the synthesis of novel polynuclear pyrido and thiazolo triazolo quinazolines and pyridines, starting from a similar compound. This research contributes to the understanding of the synthesis and structural characterization of related compounds (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds similar to the one , and evaluated their antimicrobial activities. This research is crucial for understanding the potential antimicrobial properties of these compounds (Bektaş et al., 2007).
Anticancer Effects
- Wang et al. (2015) modified a compound structurally related to the one , assessing its anticancer effects and toxicity. This provides insights into the potential therapeutic applications of similar compounds in cancer treatment (Wang et al., 2015).
Structural Analysis
- Gumus et al. (2018) studied the molecular structure of a related compound using X-ray diffraction and other techniques. This kind of research aids in the detailed understanding of the molecular and crystal structures of such compounds (Gumus et al., 2018).
Herbicidal Activity
- Moran (2003) prepared compounds including substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, demonstrating excellent herbicidal activity. This suggests the potential use of similar compounds in agricultural applications (Moran, 2003).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-3-28-15-9-5-4-8-14(15)22-19(27)20-11-16-23-24-17-13(7-6-10-26(16)17)18-21-12(2)25-29-18/h4-10H,3,11H2,1-2H3,(H2,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZLXHHUCCTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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